molecular formula C14H21NO5S B2935415 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034605-19-9

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Katalognummer B2935415
CAS-Nummer: 2034605-19-9
Molekulargewicht: 315.38
InChI-Schlüssel: OHCTVALBQSYTGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid mediator that plays a critical role in the regulation of vascular tone, angiogenesis, and inflammation.

Wirkmechanismus

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its pharmacological effects by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of vascular tone, angiogenesis, and inflammation. By inhibiting 20-HETE synthesis, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide reduces vasoconstriction, angiogenesis, and inflammation, leading to its potential therapeutic effects in various disease conditions.
Biochemical and Physiological Effects:
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit tumor growth and angiogenesis by reducing the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In hypertension research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to lower blood pressure and improve endothelial function by reducing vasoconstriction and oxidative stress. In inflammation research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to reduce inflammatory cytokine production and improve tissue injury by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Vorteile Und Einschränkungen Für Laborexperimente

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has several advantages and limitations for lab experiments. One of the major advantages is its high selectivity for 20-HETE synthase, which reduces the risk of off-target effects. Another advantage is its ability to inhibit 20-HETE synthesis in various cell types and tissues, making it a versatile tool for studying the role of 20-HETE in various disease conditions. However, one of the major limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in in vivo experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization in preclinical studies.

Zukünftige Richtungen

There are several future directions for research on N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One direction is to further elucidate the mechanisms of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in various disease conditions, including cancer, hypertension, and inflammation. Another direction is to optimize the pharmacokinetics and pharmacodynamics of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide to improve its bioavailability and effectiveness in in vivo experiments. Additionally, future studies should investigate the potential synergistic effects of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide with other therapeutic agents, such as chemotherapy drugs, antihypertensive drugs, and anti-inflammatory drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide in humans, and to determine its potential as a novel therapeutic agent for various disease conditions.

Synthesemethoden

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst to form the intermediate 3-(4-methoxyphenyl)-3-hydroxytetrahydrofuran. This intermediate is then reacted with chloromethyl ethylsulfone in the presence of a base to yield the final product, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been widely studied for its potential therapeutic applications in various disease conditions, including cancer, hypertension, and inflammation. In cancer research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit tumor growth and angiogenesis in various preclinical models, suggesting its potential as a novel anti-cancer agent. In hypertension research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to lower blood pressure and improve endothelial function in animal models, suggesting its potential as a new class of antihypertensive drugs. In inflammation research, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to reduce inflammatory cytokine production and improve tissue injury in various disease models, suggesting its potential as a new anti-inflammatory agent.

Eigenschaften

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-19-13-4-2-12(3-5-13)6-9-21(17,18)15-10-14(16)7-8-20-11-14/h2-5,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCTVALBQSYTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.